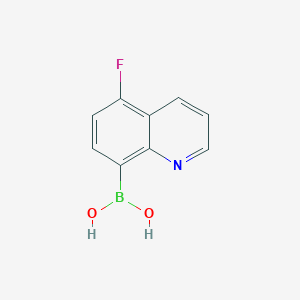

(5-Fluoroquinolin-8-yl)boronic acid

描述

Significance of Organoboron Compounds in Modern Synthetic and Medicinal Chemistry

Organoboron compounds, especially boronic acids and their esters, are indispensable tools in modern organic synthesis. numberanalytics.comfiveable.menumberanalytics.com Their prominence is largely due to their unique combination of stability, low toxicity compared to many other organometallic reagents, and versatile reactivity. fiveable.me These compounds are organic molecules characterized by a carbon-boron bond, which facilitates a wide array of chemical transformations. fiveable.mewikipedia.org

A cornerstone of their application is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.comnumberanalytics.comlibretexts.org In this reaction, organoboron compounds act as the nucleophilic partner, coupling with organic halides in the presence of a palladium catalyst to construct complex molecular frameworks like biaryls and conjugated alkenes. numberanalytics.comlibretexts.orgyoutube.com

In medicinal chemistry, the utility of organoboron compounds is rapidly expanding. researchgate.net They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents, antibiotics, and antivirals. numberanalytics.comencyclopedia.pubnih.gov The unique electronic properties of the boron atom can facilitate interactions with biological targets. This has led to the development and FDA approval of several boron-containing drugs, which have validated the role of boron as a pharmacophore. encyclopedia.pubnih.govacs.org

| FDA-Approved Organoboron Drugs | Therapeutic Application |

| Bortezomib (Velcade®) | Proteasome inhibitor for treating multiple myeloma. nih.gov |

| Ixazomib (Ninlaro®) | A second-generation proteasome inhibitor for multiple myeloma. nih.gov |

| Vaborbactam (Vabomere®) | A β-lactamase inhibitor used in combination with antibiotics. nih.gov |

| Tavaborole (Kerydin®) | Antifungal agent for the treatment of onychomycosis. encyclopedia.pub |

| Crisaborole (Eucrisa®) | Anti-inflammatory agent for treating atopic dermatitis. encyclopedia.pub |

Importance of Quinoline (B57606) Scaffolds in Chemical and Biological Systems

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. rsc.orgnih.govtandfonline.com This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. rsc.org The structural rigidity and aromatic nature of the quinoline system provide a robust framework for interacting with various biological targets.

Quinoline derivatives have been extensively investigated and developed for numerous therapeutic applications. nih.goveurekaselect.com The versatility of the quinoline skeleton allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its biological effect. tandfonline.comnih.gov This adaptability has made it a cornerstone in drug discovery and development. nih.govbenthamdirect.com

| Biological Activities of Quinoline Derivatives |

| Antimalarial biointerfaceresearch.com |

| Anticancer tandfonline.comnih.govbiointerfaceresearch.com |

| Antimicrobial / Antibacterial nih.goveurekaselect.combenthamdirect.com |

| Anticonvulsant nih.govbiointerfaceresearch.com |

| Anti-inflammatory biointerfaceresearch.com |

| Cardiovascular nih.govbenthamdirect.com |

| Antiviral researchgate.net |

| Antitubercular eurekaselect.combiointerfaceresearch.com |

The Strategic Role of Fluorine Substitution in Quinoline Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.govnih.gov Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's behavior. tandfonline.com Its small size means it can often substitute for a hydrogen atom with minimal steric disruption, yet its strong electron-withdrawing nature can significantly alter local electronic environments. tandfonline.com

Strategically placing fluorine atoms can lead to improvements in several key pharmacokinetic and physicochemical properties, such as:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the drug's half-life. nih.govnih.gov

Membrane Permeation: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes. nih.govtandfonline.com

Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups or enable new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, thereby increasing binding affinity and potency. nih.gov

In the context of quinolines, fluorination has been a particularly successful strategy. The class of fluoroquinolone antibiotics, for instance, owes its potent antibacterial activity—achieved through the inhibition of bacterial DNA gyrase—to the presence of a fluorine atom on the quinoline core. nih.govtandfonline.com This strategic fluorination enhances binding to the enzyme-DNA complex. tandfonline.com

Overview of Key Research Avenues for (5-Fluoroquinolin-8-yl)boronic Acid

The structure of this compound dictates its primary research applications. As an arylboronic acid, its most prominent role is as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemenu.comnih.gov This allows for the covalent attachment of the 5-fluoroquinoline (B1202552) moiety to a wide variety of other molecular fragments, providing a direct and efficient route to novel, highly functionalized quinoline derivatives.

The key research avenues for this compound are therefore centered on synthesis and drug discovery:

Synthesis of Novel Chemical Libraries: Researchers utilize this compound to generate libraries of new compounds. By coupling it with various aryl or heteroaryl halides, a diverse set of biaryl structures containing the fluorinated quinoline core can be systematically prepared.

Medicinal Chemistry Programs: The resulting derivatives are often designed as candidates for biological screening. Given the established activities of quinolines, these new compounds are frequently evaluated for potential anticancer, antimicrobial, or anti-inflammatory properties. nih.govbiointerfaceresearch.com The integrated fluorine atom is strategically included with the hypothesis that it may enhance the potency, selectivity, or metabolic stability of the final compounds compared to their non-fluorinated analogues. tandfonline.comrsc.org

In essence, this compound serves as a high-value starting material for creating next-generation quinoline-based molecules with potentially superior therapeutic properties.

Chemical Data for this compound

| Property | Value |

| CAS Number | 1072951-45-1 cymitquimica.com |

| Molecular Formula | C₉H₇BFNO₂ |

| Molecular Weight | 190.97 g/mol cymitquimica.com |

| Synonyms | B-(5-Fluoro-8-quinolinyl)boronic acid, (5-Fluoro-8-quinolinyl)boronic acid cymitquimica.com |

| InChIKey | HWFXMAQYNZHRLY-UHFFFAOYSA-N cymitquimica.com |

属性

IUPAC Name |

(5-fluoroquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFXMAQYNZHRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)F)C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674734 | |

| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-45-1 | |

| Record name | B-(5-Fluoro-8-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Fluoroquinolinyl Boronic Acids

Direct Synthetic Approaches for Fluoroquinolinyl Boronic Acid Derivatives

Direct borylation methods involve the introduction of a boron-containing moiety onto the fluoroquinoline scaffold in a single step, often by activating a carbon-hydrogen (C-H) bond.

Iridium-catalyzed C-H borylation has become a prominent method for the functionalization of heteroarenes, including fluoroquinolines. acs.orgnih.gov This technique allows for the direct conversion of C-H bonds to C-B bonds, creating versatile organoboronate ester intermediates without requiring pre-functionalized substrates like halides. nih.govsigmaaldrich.com The reaction typically employs an iridium(I) catalyst, such as [Ir(OMe)COD]₂, in conjunction with a bidentate ligand, most commonly 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy). acs.orgnih.gov The boron source is usually bis(pinacolato)diboron (B136004) (B₂pin₂). acs.orgnih.gov

The regioselectivity of the borylation is a critical aspect and is primarily governed by steric factors, with the borylation occurring at the most accessible and least hindered position. rsc.org However, electronic effects can also influence the outcome, especially in reactions conducted at lower temperatures. rsc.org For instance, in substituted quinolines, borylation can be directed to specific positions based on the substitution pattern. acs.orgrsc.org Studies on 6-fluoroquinolines have shown efficient borylation at the C7 position. acs.orgnih.govelsevierpure.com The reaction conditions are generally mild, and various functional groups are tolerated. digitellinc.com

Table 1: Typical Reaction Conditions for Iridium-Catalyzed C-H Borylation of Fluoroquinolines acs.org

| Component | Reagent/Condition | Role |

|---|---|---|

| Catalyst | [Ir(OMe)COD]₂ (1.5 mol %) | C-H activation |

| Ligand | dtbpy (3 mol %) | Stabilizes catalyst, influences selectivity |

| Boron Source | B₂pin₂ (1.1 equiv) | Provides the boryl group |

| Substrate | Fluoroquinoline (1.0 equiv) | Starting material |

| Solvent | THF | Reaction medium |

| Temperature | 80 °C | Provides energy for reaction |

| Time | 12-18 h | Reaction duration |

Palladium-catalyzed borylation represents another key strategy, typically proceeding via a cross-coupling reaction between a halo-fluoroquinoline and a diboron (B99234) reagent. This method is complementary to Ir-catalyzed C-H activation, as it functionalizes a C-X bond (where X is a halogen) rather than a C-H bond. A common approach is the Miyaura borylation, which couples an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). rsc.orgcuny.edu

This methodology has been successfully applied to the C-4 borylation of complex chloroquinolines. rsc.org The development of efficient catalyst systems, such as those using palladium complexes with specific phosphine (B1218219) ligands (e.g., X-Phos, RuPhos), has expanded the scope of this reaction to include less reactive aryl chlorides. nih.govnih.gov An alternative boron source, tetrahydroxydiboron (B82485) (B₂(OH)₄), can be used for the direct synthesis of boronic acids from aryl chlorides, which can then be converted to other derivatives. nih.gov These reactions provide a reliable route to borylated quinolines that can be used in subsequent transformations like the Suzuki-Miyaura coupling. rsc.orgnih.gov

Table 2: Palladium-Catalyzed Borylation of a Substituted Chloroquinoline rsc.orgnih.gov

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Substrate | Chloroquinoline derivative | Starting material |

| Catalyst | Pd(OAc)₂ / PdCl₂(CH₃CN)₂ | Catalyzes the cross-coupling |

| Ligand | SPhos / X-Phos | Ligand for the palladium center |

| Boron Source | B₂pin₂ / B₂(OH)₄ | Boronating agent |

| Base | KOAc / K₂CO₃ | Activator in the catalytic cycle |

| Solvent | Dioxane / Ethanol | Reaction medium |

| Temperature | 80-100 °C | Reaction temperature |

Photoinduced borylation is an emerging field that offers novel pathways for synthesizing organoboron compounds under mild conditions. researchgate.netnih.gov These methods utilize light energy to generate highly reactive intermediates, facilitating transformations that are difficult to achieve thermally. nih.govuni-regensburg.de For fluoroaromatic systems, photochemical approaches can enable the borylation of robust C-F bonds, a challenging transformation due to the high bond dissociation energy. researchgate.netuni-regensburg.de

These reactions can be performed with or without a transition metal catalyst. uni-regensburg.de Metal-free systems may use an organic photocatalyst or direct photoactivation of the reactants. uni-regensburg.deresearchgate.net For example, a system employing DMSO as the solvent and cesium fluoride (B91410) as the base can activate various carbon-heteroatom bonds, including C-F bonds, for borylation with B₂pin₂ under light irradiation. uni-regensburg.de Transition metal photocatalysis, involving iridium or rhodium complexes, has also been developed for the borylation of carbon-heteroatom bonds. uni-regensburg.denih.gov These techniques provide a powerful tool for accessing fluoroaryl boronates from readily available precursors. researchgate.netuni-regensburg.de

Table 3: Key Features of Photoinduced Borylation of Fluoroaromatics uni-regensburg.de

| Feature | Description |

|---|---|

| Activation | Light irradiation (e.g., UV or visible light) |

| Substrates | Fluoroarenes, Chloroarenes |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalysis | Can be transition-metal-free or use photocatalysts (e.g., Ir, Rh complexes) |

| Conditions | Often performed at ambient temperature |

| Advantage | Enables activation of strong C-F bonds |

Derivatization and Interconversion of Fluoroquinolinyl Boronic Species

The initial products of borylation reactions, typically boronic esters, are often converted into other boron-containing species to enhance stability, reactivity, or ease of purification.

Boronic acids exist in equilibrium with various forms, and in many synthetic procedures, they are generated in situ or isolated as more stable derivatives. nih.gov The direct products of iridium or palladium-catalyzed borylation are frequently pinacol (B44631) boronate esters. acs.orgrsc.org These esters are generally stable and can be purified by chromatography, but for certain applications, they are converted to other species. digitellinc.com

A common and highly useful transformation is the conversion of boronic acids or their esters into potassium trifluoroborate salts (R-BF₃K). acs.orgrsc.org These salts are typically crystalline, air- and moisture-stable solids that are easy to handle and purify. sigmaaldrich.comnih.gov The conversion is readily achieved by treating the boronic ester or acid with an aqueous solution of potassium hydrogen fluoride (KHF₂). acs.orgbristol.ac.uk Trifluoroborate salts often exhibit superior stability and, in some cases, different reactivity compared to their boronic acid or ester counterparts, making them valuable reagents in cross-coupling reactions. sigmaaldrich.comnih.gov The boronic acid itself can be accessed from the trifluoroborate salt if needed, for instance, by reaction with lithium hydroxide (B78521). acs.org

Table 4: Conversion of Borylated Quinolines to Derivatives acs.orgbristol.ac.uk

| Transformation | Reagents | Product |

|---|---|---|

| Boronic Ester to Trifluoroborate Salt | KHF₂, THF/H₂O or MeOH/H₂O | Potassium quinolinyltrifluoroborate |

| Trifluoroborate Salt to Boronic Acid | LiOH, THF/H₂O | Quinolinylboronic acid |

| Boronic Ester to Boronic Acid | NaIO₄, THF/H₂O; then acid workup | Quinolinylboronic acid |

Oxaboroles, specifically benzoxaboroles, are heterocyclic compounds containing a boron atom within a five-membered ring fused to a benzene (B151609) ring. scirp.orgresearchgate.net These structures are cyclic derivatives of boronic acids and have gained significant attention for their unique chemical properties and biological activities. rsc.orgscirp.org They are generally more stable to hydrolysis than their corresponding acyclic phenylboronic acids. scirp.org

The formation of an oxaborole ring from a borylated quinoline (B57606) can occur through a tandem reaction sequence. For example, a C-4 borylated quinoline bearing a reducible group at C-3 can be treated with a reducing agent like NaBH₄. This reduction can be followed by an in-situ intramolecular cyclization, where a newly formed hydroxyl group attacks the adjacent boronic ester, yielding a quinoline-fused oxaborole derivative. rsc.org This strategy provides access to complex, biologically relevant scaffolds from borylated quinoline intermediates. rsc.orgrsc.org

Table 5: Example of Oxaborole Formation rsc.org

| Starting Material | Reaction Sequence | Product |

|---|

Convergent Synthetic Routes for Quinoline-Based Architectures Utilizing Boronic Acids

A significant advancement in the synthesis of quinoline ring systems involves the use of o-aminophenylboronic acids and their derivatives in convergent, two-component reactions. This methodology provides a powerful and regioselective alternative to classical, often harsh, quinoline synthesis methods like the Skraup-Doebner-Von Miller reaction. nih.govacs.org A key feature of this approach is its ability to proceed under basic conditions, contrasting with the strongly acidic environments required by traditional methods. nih.govacs.org

The reaction typically involves the condensation of an o-aminophenylboronic acid derivative with an α,β-unsaturated ketone. nih.gov The regiochemical outcome is distinct from classical syntheses. In this convergent approach, the reaction proceeds via an initial conjugate addition of the boronic acid to the enone, followed by an intramolecular condensation between the amine and the ketone carbonyl group. acs.org The resulting 3,4-dihydroquinoline intermediate can then be oxidized to afford the aromatic quinoline product. acs.orgresearchgate.net

One of the major advantages of this method is its high regioselectivity, particularly for the synthesis of quinolines with substituents on the benzenoid ring. acs.org By starting with appropriately substituted o-aminophenylboronates, a wide array of substituted quinolines can be accessed. nih.govacs.org For instance, the synthesis of a 7-substituted quinoline using this method avoids the formation of the often-problematic 5-substituted regioisomeric byproducts that can occur in classical syntheses. acs.org

The necessary substituted o-aminophenylboronates can be prepared through methods such as the direct palladium-catalyzed borylation of the corresponding o-bromoanilines. nih.govacs.org This accessibility of precursors enhances the versatility of the convergent synthesis, allowing for the strategic placement of various functional groups on the quinoline scaffold. The reaction conditions are generally mild, and the approach is tolerant of a range of functional groups on both the boronic acid and the enone partner. organic-chemistry.org

Table 1: Examples of Quinoline Synthesis using o-Aminophenylboronates and α,β-Unsaturated Ketones

| o-Aminophenylboronate Derivative | α,β-Unsaturated Ketone | Product | Yield (%) |

| o-Aminophenylboronic acid | Non-3-en-2-one | 2-Methyl-4-pentylquinoline | 78 |

| o-Aminophenylboronic acid | 1-Phenyl-2-buten-1-one | 2-Methyl-4-phenylquinoline | 85 |

| o-Aminophenylboronic acid | Chalcone | 2,4-Diphenylquinoline | 82 |

| 4-Methyl-2-aminophenylboronic acid | Non-3-en-2-one | 2,7-Dimethyl-4-pentylquinoline | 75 |

| 4-Fluoro-2-aminophenylboronic acid | 1-Phenyl-2-buten-1-one | 7-Fluoro-2-methyl-4-phenylquinoline | 71 |

Reactivity Profiles and Transformative Chemistry of 5 Fluoroquinolin 8 Yl Boronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and (5-Fluoroquinolin-8-yl)boronic acid is an exemplary substrate for these processes. The presence of the quinoline (B57606) nitrogen and the fluorine atom imparts unique electronic properties that influence its reactivity in these transformations.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is arguably the most important application of this compound. wikipedia.org This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl and vinyl-substituted quinoline structures. wikipedia.org

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl or vinyl halide). This forms a new Pd(II) complex. libretexts.orgyonedalabs.com

Transmetalation : This is often the rate-determining step of the cycle. researchgate.net The organoboron reagent, this compound, must transfer its quinolinyl group to the palladium center. This process is facilitated by a base (e.g., carbonates, phosphates), which activates the boronic acid by forming a more nucleophilic boronate species. yonedalabs.comyoutube.com This "ate" complex then reacts with the Pd(II) intermediate, exchanging its halide or other leaving group for the 5-fluoroquinolin-8-yl group. wikipedia.org The base is crucial, as the reaction often does not proceed without it. youtube.com

Reductive Elimination : The resulting diorganopalladium(II) complex, now bearing both organic partners, undergoes reductive elimination. libretexts.org The two organic groups couple to form the final product with a new C-C bond, and the palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. wikipedia.orgyonedalabs.com

The entire process is a complex interplay of reagents and intermediates, with the specific ligands on the palladium catalyst playing a critical role in stabilizing the metal center and facilitating each step of the cycle. yonedalabs.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Key Species Involved |

| Oxidative Addition | The Pd(0) catalyst inserts into the R¹-X bond. | Pd(0) complex, Organohalide (R¹-X) |

| Transmetalation | The organic group (R²) is transferred from the boronic acid to the palladium center. | Pd(II) intermediate, (5-Fluoroquinolin-8-yl)boronate |

| Reductive Elimination | The two organic groups (R¹ and R²) couple, and the Pd(0) catalyst is regenerated. | Diorganopalladium(II) complex |

This compound is a versatile coupling partner capable of reacting with a wide range of organohalides and pseudohalides (like triflates). This allows for the synthesis of a diverse array of substituted quinolines.

Aryl Halides : The coupling with various aryl halides (iodides, bromides, and sometimes chlorides) is a common application, leading to the formation of 8-aryl-5-fluoroquinolines. nih.gov This reaction is tolerant of a wide variety of functional groups on the aryl partner. youtube.com

Heteroaryl Halides : The reaction scope extends to heteroaryl halides, enabling the connection of the 5-fluoroquinoline (B1202552) core to other heterocyclic systems like pyrazoles, pyrroles, and indoles. nih.gov This is particularly valuable in medicinal chemistry for creating complex, drug-like molecules. However, couplings involving certain nitrogen-containing heterocycles can be challenging and may require specific protecting groups or optimized catalyst systems. nih.gov

Vinyl Substrates : Coupling with vinyl halides or triflates provides a direct route to 8-vinyl-5-fluoroquinolines. A key feature of this reaction is that the stereochemistry of the vinyl partner is typically retained throughout the coupling process, allowing for the synthesis of specific (E)- or (Z)-isomers. youtube.com

Table 2: Representative Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner Type | Example Substrate | Resulting Structure |

| Aryl Halide | 4-Bromobenzonitrile | 4-(5-Fluoroquinolin-8-yl)benzonitrile |

| Heteroaryl Halide | 2-Chloropyrazine | 2-(5-Fluoroquinolin-8-yl)pyrazine |

| Vinyl Halide | (E)-1-Bromo-2-phenylethene | (E)-5-Fluoro-8-(2-phenylvinyl)quinoline |

The presence of the fluorine atom at the C5 position of the quinoline ring has a significant electronic influence on the reactivity of the boronic acid.

Regioselectivity : In the context of this compound, the position of the boronic acid group at C8 is fixed, so the primary regioselectivity question relates to the coupling partner. The Suzuki-Miyaura reaction itself is highly regioselective, with the coupling occurring specifically at the site of the halide on the electrophilic partner. The fluorine atom's role here is primarily electronic, influencing reaction rates rather than the position of the newly formed bond.

While the Suzuki-Miyaura reaction is defined by C-C bond formation, recent innovations have expanded the utility of boronic acids to form carbon-heteroatom bonds. A notable development is the "aminative Suzuki-Miyaura coupling," which forges a C-N bond. snnu.edu.cnnih.gov

This transformation merges the starting materials of a Suzuki-Miyaura reaction (an organoboron reagent and an organohalide) with the product outcome of a Buchwald-Hartwig amination. snnu.edu.cnnih.govresearchgate.net The reaction incorporates a formal nitrene insertion process, using a specialized amination reagent in conjunction with a palladium catalyst. nih.gov Instead of producing a C-C linked biaryl, this method yields a C-N-C linked diaryl amine. snnu.edu.cn For this compound, this would involve reacting it with an aryl halide and an aminating agent to produce an N-aryl-5-fluoroquinolin-8-amine. This powerful strategy allows for the construction of molecular scaffolds that were previously inaccessible in a single step. snnu.edu.cn

Other methods for C-N bond formation using boronic acids also exist, some of which proceed even without a transition metal catalyst, highlighting the versatility of the boronic acid functional group. rsc.org

Although palladium is the metal of choice for the Suzuki-Miyaura reaction, boronic acids can undergo transmetalation with a variety of other transition metals, enabling different types of chemical transformations. rsc.org

Rhodium and Other Metals : Rhodium(I) complexes, for instance, can react with arylboronic acids in reactions relevant to the catalytic addition to enones and aldehydes. rsc.org Other late transition metals like iron, cobalt, and platinum have also been studied for their ability to transmetalate with boronic acids. rsc.org While less common than palladium for standard cross-coupling, nickel catalysts are sometimes employed as a more cost-effective alternative. youtube.com

Acylative Coupling : Beyond coupling two C(sp²) centers, this compound can potentially participate in acylative cross-coupling reactions. In these transformations, the nucleophilic boronic acid is coupled with an acyl electrophile, such as an acid fluoride (B91410) or acid chloride, to form a ketone. elsevierpure.comnih.gov This palladium-catalyzed reaction provides a direct method for synthesizing 8-acyl-5-fluoroquinolines, further expanding the synthetic utility of this versatile building block.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Reactions Involving the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the primary center of reactivity in this compound. Its Lewis acidic nature and ability to form reversible covalent bonds are central to its chemical behavior. nih.gov The boron atom in boronic acids is electron-deficient, making it an electrophile capable of accepting a lone pair of electrons from Lewis bases. nih.govnih.gov This characteristic underpins its interactions with a wide array of nucleophiles.

A hallmark of boronic acids is their ability to form stable, yet reversible, covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters. nih.gov This reaction is particularly efficient in aqueous solutions and has been extensively utilized for the detection and targeting of carbohydrates, from simple sugars to complex cell-surface antigens. nih.govnih.gov The interaction is not limited to diols; the boronic acid moiety of compounds like this compound can also conjugate with single hydroxyl groups on amino acid side chains, such as serine and threonine. nih.govnih.gov This forms an anionic tetrahedral boronate that can mimic the transition state of enzymes like serine proteases. nih.gov

Beyond hydroxyl groups, the electrophilic boron center can interact with other biological nucleophiles. These interactions are crucial for the design of inhibitors and probes in chemical biology. nih.govnih.gov

Table 1: Interaction of Boronic Acid Moiety with Biological Nucleophiles

| Nucleophile | Amino Acid Examples | Bond/Interaction Type | Application Area |

|---|---|---|---|

| Hydroxyl (-OH) | Serine, Threonine, Tyrosine | Reversible Covalent Boronate Ester | Enzyme Inhibition, Protein Targeting nih.govnih.gov |

| Diols | Carbohydrates, Glycoproteins | Reversible Covalent Boronate Ester | Saccharide Sensing, Cell Labeling nih.govnih.gov |

| Amine (-NH₂) | Lysine (B10760008) | Dative Boron-Nitrogen Bond | Enzyme Inhibition nih.gov |

The stability and kinetics of these reversible covalent bonds can be fine-tuned by the substituents on the boronic acid's aromatic scaffold, making them highly adaptable for various applications in molecular recognition. nih.gov

The boron atom in this compound acts as a mild Lewis acid, allowing it to form complexes with Lewis bases such as hydroxide (B78521) anions and other electron-donating atoms like oxygen and nitrogen. nih.govresearchgate.net This electrophilicity is the basis for its broad reactivity. One of the most significant applications of this reactivity is the Suzuki-Miyaura cross-coupling reaction. cymitquimica.com In this reaction, the organoboron compound couples with an organohalide in the presence of a palladium catalyst to form a carbon-carbon bond, a cornerstone of modern organic synthesis. cymitquimica.com

The fluorine atom at the 5-position of the quinoline ring influences the electronic properties of the molecule, potentially enhancing its reactivity in such coupling reactions. cymitquimica.com Boronic acids demonstrate remarkable compatibility with a wide range of functional groups, a feature that underscores their utility as versatile building blocks in the synthesis of complex molecules. nih.gov

In a novel application of boronic acid reactivity, these compounds can serve as effective surrogates for a hydroxide ion (-OH). nih.gov This transformation is achieved through activation via fluoride complexation. nih.gov When treated with a fluoride source, the boronic acid forms a more nucleophilic tetra-coordinate boronate complex, ArB(OH)₂F⁻. nih.gov This complex can then act as a hydroxyl synthon, delivering a hydroxide group to an electrophilic center. nih.gov

This strategy has been successfully demonstrated in aryne-induced three-component coupling reactions. nih.gov The fluoride not only activates the boronic acid but can also facilitate the generation of the aryne intermediate. nih.gov This method provides a mild and tunable source of hydroxide, displaying a unique reactivity pattern that cannot be replicated by traditional metal hydroxides or water, thereby creating new synthetic possibilities in organoboron chemistry. nih.gov

Coordination Chemistry and Ligand Properties with Metal Centers

The boronic acid group, particularly in its deprotonated boronate form [R-B(OH)₃]⁻, can act as a versatile ligand in coordination chemistry. mdpi.com The boronate anion, with its tetrahedral geometry, can serve as a building block for constructing coordination networks by bridging two or three distinct metal centers. mdpi.com This capability allows for the formation of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The coordination properties of boronates have been compared to more conventional ligands like carboxylates and phosphonates, demonstrating their potential to create materials with unique structures and functions. mdpi.com For instance, coordination networks built with boronate ligands and lanthanide ions have exhibited interesting temperature-dependent luminescent properties and single-molecular magnet behavior. mdpi.com The nitrogen atom within the quinoline ring of this compound provides an additional potential coordination site, allowing for the formation of multidentate chelate complexes with metal ions. The formation of stable 5- and 6-membered chelate rings is a fundamental principle in coordination chemistry that enhances complex stability. nih.gov

Table 2: Ligand Properties of Boronates in Coordination Chemistry

| Property | Description |

|---|---|

| Ligand Form | Deprotonated boronate anion [R-B(OH)₃]⁻ |

| Coordination Geometry | Tetrahedral boron atom mdpi.com |

| Binding Mode | Can act as a bridging ligand, coordinating to multiple metal ions mdpi.com |

| Potential Metal Centers | Alkaline-earth metals, Lanthanides mdpi.com |

| Resulting Structures | Coordination polymers, Metal-Organic Frameworks (MOFs) mdpi.com |

| Potential Functionality | Luminescence, Magnetism mdpi.com |

Reactivity in Click Chemistry and Related Bioconjugation Strategies

The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The reactivity of the boronic acid moiety is well-suited to this philosophy, particularly in the realm of bioconjugation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of a click reaction, has been successfully applied to boronic acid-containing compounds to create complex products with high efficiency. nih.gov For example, boronic acid derivatives featuring an azide (B81097) or alkyne handle can be readily clicked with complementary molecules to rapidly synthesize libraries of potential enzyme inhibitors. nih.gov

Beyond the canonical CuAAC reaction, boronic acids participate in what is termed "dynamic covalent click chemistry". researchgate.netrsc.org This includes the formation of iminoboronates and salicylhydroxamic-boronate complexes. researchgate.netrsc.org These reactions are reversible and proceed efficiently under physiological conditions, making them ideal for creating stimuli-responsive systems for applications in chemical biology, drug delivery, and materials science. researchgate.net

Table 3: this compound in Bioconjugation

| Strategy | Reaction Type | Key Features |

|---|---|---|

| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yields (80-98%), simple crystallization, compatible with boronic acid moiety. nih.gov |

| Dynamic Covalent Chemistry | Iminoboronate Formation | Reversible, kinetically stable, useful for biomolecule recognition. researchgate.netrsc.org |

| Dynamic Covalent Chemistry | Salicylhydroxamic-Boronate Formation | Reversible, stimuli-responsive, applicable in medicinal and materials chemistry. researchgate.netrsc.org |

Advanced Research in Applications of 5 Fluoroquinolin 8 Yl Boronic Acid

Applications in Medicinal Chemistry and Drug Discovery

The versatility of (5-fluoroquinolin-8-yl)boronic acid has led to its exploration in numerous areas of medicinal chemistry, aiming to address a variety of therapeutic needs.

Design and Synthesis of Fluoroquinolone-Boron Complexes with Biological Activity

This compound serves as a crucial starting material for creating complex fluoroquinolone-boron hybrids. The incorporation of a boron atom into the fluoroquinolone scaffold, specifically at the 3- and 4-positions through the keto and carboxylic acid groups, can activate the C-7 position for further chemical modifications. researchgate.netresearchgate.net This strategy allows for the introduction of various heterocyclic groups at the C-7 position, which is a key structural modification to enhance interaction with biological targets like topoisomerase II, potentially improving a compound's potency and pharmacokinetic profile. researchgate.net

Research has demonstrated the synthesis of hybrid fluoroquinolone-boron complexes using methods like the Gould-Jacobs cyclization. researchgate.net These synthetic efforts have yielded novel compounds with potential applications in cancer therapy, as some of these hybrids have shown inhibitory effects on the proliferation of cervical cancer cell lines. researchgate.net The formation of a complex with boron is seen as an alternative to using metals to activate the fluoroquinolone core for further diversification. researchgate.net

Exploration of Inhibitory Activity Against Enzymes and Proteins

The boronic acid functional group is a key feature that enables the exploration of this compound derivatives as inhibitors of various enzymes and proteins. rsc.org Boronic acids are known to form reversible covalent bonds with serine, threonine, or lysine (B10760008) residues within the active sites of enzymes, leading to their inhibition. nih.govnih.gov This mechanism has been successfully exploited in the development of drugs like bortezomib, a proteasome inhibitor. rsc.org

The unique electronic properties of the boronic acid moiety, influenced by the fluoroquinoline core, make it a candidate for targeting a range of enzymes. cymitquimica.com For instance, boronic acid derivatives have been investigated as inhibitors of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov They are also being explored as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov

Development of Dual Kinase Inhibitors (e.g., CLK/ROCK)

A significant area of research involves the use of this compound in the synthesis of compounds that can simultaneously inhibit multiple kinases, a strategy known as polypharmacology. nih.govmdpi.com This approach is particularly relevant in oncology, where targeting multiple signaling pathways can lead to higher efficacy and overcome drug resistance. nih.govmdpi.com

Specifically, boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been developed as dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). nih.govmdpi.com These kinases play important roles in cell growth and migration, respectively, and are considered valuable anticancer targets. nih.govmdpi.com Studies have shown that these dual inhibitors can potently inhibit cancer cell growth, induce DNA damage, and cause cell cycle arrest in cancer cell lines. nih.govmdpi.compurdue.edu

Investigation as Antimicrobial Agents

The quinolone structure is a well-established pharmacophore in antimicrobial drug discovery. researchgate.netuaz.edu.mx Consequently, derivatives of this compound are being investigated for their potential as antimicrobial agents. The introduction of a boronic acid group can modulate the biological activity of the quinolone core. nih.gov

Boronic acid-containing compounds have shown promise as inhibitors of key bacterial enzymes. nih.gov For example, they are being studied as inhibitors of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, and as inhibitors of β-lactamases, enzymes that confer resistance to common antibiotics. nih.govnih.gov The development of new antimicrobial agents is crucial to combat the growing threat of antibiotic resistance. nih.gov

Potential as Anti-Fibrotic Agents (e.g., HIPK2 Inhibitors)

While direct evidence for the use of this compound in developing anti-fibrotic agents targeting Homeodomain-interacting protein kinase 2 (HIPK2) is not extensively detailed in the provided search results, the broader context of kinase inhibition suggests this as a plausible area of future investigation. The development of kinase inhibitors for various diseases is a very active area of research. nih.govmdpi.compurdue.edu Given the role of kinases in fibrotic processes, and the demonstrated success in creating kinase inhibitors from quinoline-boronic acid scaffolds, exploring their potential as HIPK2 inhibitors for anti-fibrotic therapy is a logical extension of current research.

Exploration in Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapy technique that uses a boron-containing compound that selectively accumulates in tumor cells. mdpi.comyoutube.com When the tumor is irradiated with a neutron beam, the boron-10 (B1234237) atoms capture neutrons and undergo a nuclear reaction, releasing high-energy particles that kill the cancer cells with minimal damage to surrounding healthy tissue. youtube.com

For BNCT to be effective, the boron-containing agent must be delivered to the tumor in sufficient concentration and with high selectivity. nih.gov this compound, as a boron-containing molecule, is a candidate for the development of new BNCT agents. researchgate.netmdpi.com Research in this area focuses on designing molecules that can be effectively delivered to and retained in tumors. researchgate.net The development of new boron delivery agents is a critical aspect of advancing BNCT as a cancer treatment modality. mdpi.com

Application in Drug Delivery Systems and Biomaterial Design

This compound is primarily utilized as a specialized chemical building block in the design of advanced drug delivery systems and functional biomaterials. Its significance lies in the properties conferred by its distinct molecular components, which are leveraged in the synthesis of more complex, functional molecules.

The boronic acid group is particularly notable for its ability to form reversible covalent bonds with diols, which are common structural motifs in biological molecules like sugars. mdpi.com This interaction is often pH-sensitive, making it a valuable tool for creating "smart" drug delivery vehicles that release their therapeutic payload in specific physiological environments, such as the acidic microenvironment of tumors. nih.govnih.govmdpi.com For instance, nanoparticles formulated with boronic acid-containing polymers can be designed to disassemble and release encapsulated drugs upon encountering lower pH levels, thereby enhancing the targeted delivery of anticancer agents. nih.govmdpi.com

The design of biocompatible polymers and hydrogels is another area where boronic acid-functionalized molecules are making a significant impact. These materials can be engineered to respond to specific biological cues, such as glucose levels, making them promising for applications like insulin (B600854) delivery systems. jst.go.jp The ability of boronic acids to cross-link with polymers containing diol groups allows for the formation of dynamic and responsive hydrogel networks. jst.go.jp The incorporation of the (5-fluoroquinolin-8-yl) moiety into such polymers could introduce additional functionalities, such as fluorescence for imaging or specific interactions with biological targets.

Table 1: Principles of Boronic Acid-Based Drug Delivery

| Feature | Principle | Relevance of this compound |

| pH-Responsive Release | Boronic acid-diol interactions are often pH-dependent, allowing for triggered drug release in acidic environments (e.g., tumors, endosomes). nih.govnih.gov | The fluoro group can modulate the pKa of the boronic acid, allowing for fine-tuning of the pH-responsiveness. |

| Diol Recognition | Boronic acids bind to diol-containing molecules, such as sugars on cell surfaces or in therapeutic agents. mdpi.comjst.go.jp | Can be used to target specific cells or to create responsive hydrogels for controlled release. |

| Precursor for Active Molecules | The compound is a key intermediate in the synthesis of complex, biologically active molecules. | Used in the synthesis of inhibitors for targets like KRAS and α4β7 integrin. |

Applications in Chemical Biology and Biosensing

In the realm of chemical biology and biosensing, this compound serves as a crucial structural motif for the rational design of probes and sensors capable of molecular recognition and selective binding.

Design of Fluorescent Sensors and Probes for Molecular Recognition

The development of fluorescent sensors for biologically important molecules is a key area of research, and boronic acids are at the forefront of this field. rsc.orgnih.gov The fundamental principle behind many of these sensors is the interaction between the boronic acid group and diols, which can lead to a detectable change in fluorescence. rsc.org The quinoline (B57606) scaffold within this compound is inherently fluorescent, making it an excellent candidate for a fluorophore in such sensors. nanobioletters.comnih.gov

When incorporated into a larger sensor molecule, the binding of a target analyte, such as a carbohydrate or a catecholamine, to the boronic acid moiety can alter the electronic environment of the quinoline ring, resulting in a change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescent response allows for the detection and quantification of the target molecule. The fluorine atom can further influence the photophysical properties of the quinoline fluorophore, potentially enhancing the sensitivity and selectivity of the sensor.

Researchers have successfully designed a variety of boronic acid-based fluorescent sensors for different analytes. For example, boronic acid-functionalized carbon dots have been used to distinguish between Gram-positive and Gram-negative bacteria based on their surface glycolipids. rsc.org While specific sensors based on this compound are not yet widely reported, its structural features make it a highly promising platform for the future design of novel fluorescent probes.

Studies in Receptor Recognition and Selective Binding

The ability of boronic acids to form reversible covalent bonds with diols makes them excellent tools for studying receptor recognition and selective binding events. jst.go.jp This interaction mimics the way natural lectins recognize carbohydrates, earning them the moniker "borono-lectins". jst.go.jp this compound, when incorporated into a larger molecular probe, can be used to target and bind to specific glycoproteins or other diol-containing receptors on the surface of cells.

This selective binding can be used for various purposes, including cell imaging and diagnostics. For instance, boronic acid-containing polymers have been shown to facilitate the targeted delivery of molecules to cells. acs.org The quinoline component of this compound can serve as a fluorescent reporter, allowing for the visualization of binding events through microscopy.

Furthermore, the specificity of the boronic acid-diol interaction can be modulated by factors such as pH and the electronic nature of the aryl ring to which the boronic acid is attached. The presence of the electron-withdrawing fluorine atom in this compound can increase the Lewis acidity of the boron atom, potentially leading to stronger and more selective binding to certain diols. This tunability is crucial for designing probes that can differentiate between similar carbohydrate structures.

Table 2: Research Findings in Boronic Acid-Based Recognition

| Application Area | Key Finding | Potential Role of this compound |

| Fluorescent Sensing | Boronic acid-based sensors exhibit fluorescence changes upon binding to diols. rsc.org | The quinoline moiety can act as a built-in fluorophore, with the fluoro group potentially enhancing sensor performance. |

| Bacterial Detection | Boronic acid-functionalized carbon dots can selectively bind to and detect Gram-positive bacteria. rsc.org | Could be incorporated into probes for fluorescent imaging of bacterial cells. |

| Receptor Targeting | Boronic acids act as "borono-lectins" for targeting cell surface glycans. jst.go.jp | The compound can serve as a building block for creating fluorescent probes to study receptor binding. |

Contributions to Materials Science and Engineering

The unique chemical properties of this compound also position it as a valuable component in the synthesis of advanced materials with tailored properties for a range of engineering applications.

Synthesis of Advanced Polymeric and Supramolecular Materials

Boronic acids are increasingly being used in the synthesis of advanced polymers and supramolecular materials due to their ability to form dynamic covalent bonds. acs.orgrsc.org This reversible nature of boronic ester formation allows for the creation of self-healing polymers and other responsive materials. This compound can be incorporated as a monomer or a functional side group into polymer chains. rsc.org

The resulting polymers can exhibit a range of interesting properties. For example, the incorporation of the rigid quinoline structure can enhance the thermal stability and mechanical properties of the polymer. The boronic acid groups can act as cross-linking points, leading to the formation of hydrogels that can respond to changes in pH or the presence of sugars. jst.go.jp Furthermore, the fluorescent nature of the quinoline moiety can be used to create polymers that are also sensors, capable of reporting on their environment.

Supramolecular chemistry, which focuses on the non-covalent assembly of molecules, has also benefited from the use of boronic acids. acs.orgacs.org The reversible interactions of boronic acids with diols can be used to direct the self-assembly of complex, well-defined structures. The incorporation of this compound into such systems could lead to the formation of novel supramolecular materials with interesting optical and electronic properties.

Crystal Engineering and Self-Assembly Processes

Crystal engineering is the design and synthesis of crystalline solids with desired properties. Boronic acids have emerged as powerful building blocks in this field due to their ability to form strong and directional hydrogen bonds, as well as other intermolecular interactions. nih.gov The self-assembly of boronic acid-containing molecules can lead to the formation of a variety of interesting crystal structures, including dimers, chains, and complex three-dimensional networks. nih.gov

A study on the positional isomers 5-quinolineboronic acid and 8-quinolineboronic acid revealed significantly different self-assembly behaviors in the solid state. nih.gov While 8-quinolineboronic acid forms a dimer through intermolecular B-N bonds, 5-quinolineboronic acid assembles via head-to-head hydrogen bonding between the boronic acid units. nih.gov This highlights the critical role of the position of the boronic acid group on the quinoline ring in directing the self-assembly process.

Although the specific crystal structure of this compound is not detailed in the available literature, it is expected that the interplay of hydrogen bonding from the boronic acid, π-π stacking from the quinoline rings, and potential halogen bonding involving the fluorine atom would lead to unique and predictable self-assembled architectures. Understanding these self-assembly processes is crucial for the rational design of new materials with specific functionalities. nih.gov The reversible nature of these interactions also opens up possibilities for creating dynamic crystalline materials that can respond to external stimuli. rsc.orgnih.govmsu.edu

Potential in Agrochemical Development and Crop Protection

The quest for novel and effective crop protection agents is a continuous effort in the agrochemical industry, driven by the need to manage resistance and broaden the spectrum of treatable pests and diseases. The chemical compound this compound has emerged as a molecule of interest, primarily due to the convergence of two key structural features: a fluoroquinoline backbone and a boronic acid functional group. Both of these components have individually shown significant biological activity, suggesting that their combination within a single molecule could lead to the development of new active ingredients for crop protection.

While comprehensive studies detailing the specific fungicidal, herbicidal, or insecticidal efficacy of this compound are not widely available in peer-reviewed literature, its inclusion in the catalogs of chemical suppliers under agrochemical research categories points to its recognized potential. The scientific rationale for its investigation in agrochemical applications is rooted in the established activities of its constituent chemical motifs.

The fluoroquinoline core is a prominent scaffold in various biologically active compounds. Certain quinoline derivatives, for instance, have been the subject of patents for their utility in controlling unwanted plant growth. Furthermore, research into fluoroquinolones, a class of synthetic antibacterial agents, has demonstrated their potential as herbicides. These studies have shown that fluoroquinolones can inhibit plant DNA gyrase, an enzyme essential for DNA replication, presenting a valuable mode of action for herbicide development. The presence of a fluorine atom, as in this compound, is a common medicinal chemistry strategy used to enhance metabolic stability and biological activity.

The boronic acid moiety has garnered substantial interest for its role in enzyme inhibition. Boron-containing compounds, such as the recently classified benzoxaborole fungicides, are a testament to the growing importance of boron chemistry in agriculture. Boric acid itself has long been used as a fungicide. The boronic acid group can form stable, reversible covalent bonds with serine residues in the active sites of key enzymes, effectively blocking their function. This mechanism has been successfully leveraged in pharmaceuticals and holds significant promise for creating novel fungicides and other crop protection agents.

The dual-functionality of this compound makes it a compelling candidate for screening and development in the following areas:

Fungicide Development: Leveraging the mechanism of other boron-containing compounds, it could be developed into a fungicide that targets essential fungal enzymes.

Herbicide Discovery: The fluoroquinoline structure suggests its potential as a precursor for new herbicides, possibly targeting plant-specific enzymes like DNA gyrase.

Insecticide Research: As many heterocyclic compounds exhibit insecticidal properties, this molecule warrants investigation for its potential to control insect pests.

Future research, including extensive screening programs and mode of action studies, is required to fully define the agrochemical potential of this compound.

Detailed Research Findings

Specific efficacy data from agrochemical screening of this compound is not yet available in the public domain. The compound is, however, characterized by its chemical and physical properties, which are fundamental for its use in research and development.

Table 1: Physicochemical Properties of this compound This interactive table provides a summary of the key properties of the compound.

| Property | Value |

| CAS Number | 1072951-45-1 |

| Molecular Formula | C₉H₇BFNO₂ |

| Molecular Weight | 190.97 g/mol |

| Synonyms | B-(5-Fluoro-8-quinolinyl)boronic acid, (5-Fluoro-8-quinolinyl)boronic acid |

| Appearance | Solid |

Spectroscopic and Advanced Structural Characterization Methodologies for 5 Fluoroquinolin 8 Yl Boronic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (5-Fluoroquinolin-8-yl)boronic acid and its derivatives, offering detailed information about the atomic connectivity and chemical environment within the molecule.

Proton (¹H), Carbon-13 (¹³C), and Boron-11 (¹¹B) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in defining the number, connectivity, and chemical environment of hydrogen atoms in the quinoline (B57606) ring system. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents, including the fluorine atom and the boronic acid group. The carbon atom directly bonded to the boron can sometimes be difficult to detect due to quadrupolar relaxation. rsc.org

Boron-11 (¹¹B) NMR spectroscopy is particularly crucial for characterizing boronic acids. rsc.org The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination state of the boron atom. For tricoordinate boronic acids, the ¹¹B resonance typically appears in a lower field region. sdsu.edu The interaction with diols or other Lewis bases can lead to the formation of a tetracoordinate boronate species, resulting in a significant upfield shift in the ¹¹B NMR spectrum. nsf.govnih.gov This technique is also used to determine the pKa of boronic acids and to monitor their binding with diols. nsf.gov The chemical shifts are generally referenced to boron trifluoride-diethyl etherate (BF₃·OEt₂). rsc.org

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 7.994 | Aromatic | chemicalbook.com | |

| ¹H | 7.787 | Aromatic | chemicalbook.com | |

| ¹H | 7.390 | Aromatic | chemicalbook.com | |

| ¹H | 7.330 | Aromatic | chemicalbook.com | |

| ¹¹B | 8.66 | s | B(OH)₂ | raineslab.com |

| ¹³C | 132.17 | Aromatic | raineslab.com | |

| ¹³C | 127.29 | Aromatic | raineslab.com |

This table presents representative data for phenylboronic acid and is for illustrative purposes. Specific shifts for this compound may vary.

Fluorine-19 (¹⁹F) NMR for Investigating Fluorine Environments

With a fluorine substituent on the quinoline ring, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool. rsc.org It provides direct information about the chemical environment of the fluorine atom. The ¹⁹F chemical shift is highly sensitive to changes in electron density and can be used to probe electronic effects within the molecule. nih.gov This technique is also valuable for monitoring interactions and reactions involving the fluoroquinoline moiety, as changes in the fluorine's environment will be reflected in its NMR signal. rsc.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound and its derivatives. nih.gov It provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental formula of the molecule. raineslab.comnih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is routinely used to assess the purity of this compound samples and to confirm the identity of the main component and any impurities. nih.gov By separating the components of a mixture before they enter the mass spectrometer, LC-MS can provide clear mass spectra for each component, aiding in their identification. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, IR and Raman spectra would be expected to show characteristic bands for the O-H stretching of the boronic acid group, B-O stretching, and various vibrations of the quinoline ring system, including C-H, C=C, and C=N stretching and bending modes. The C-F bond also has a characteristic stretching vibration. These techniques are valuable for confirming the presence of key functional groups and for studying intermolecular interactions, such as hydrogen bonding.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, single-crystal X-ray diffraction studies would provide precise information on bond lengths, bond angles, and torsional angles, defining its molecular conformation. Furthermore, these studies are crucial for understanding the intricate network of non-covalent interactions that govern its supramolecular assembly.

While specific crystallographic data for this compound is not yet publicly available, insights can be drawn from studies on analogous quinolineboronic acids. For instance, research on 8-quinolineboronic acid (8-QBA) has revealed a unique dimeric supramolecular structure driven by the formation of two intermolecular B-N dative bonds. nih.gov This self-assembly is further stabilized by the formation of a boronic anhydride, hydrogen bonding, and π-π stacking interactions. nih.gov In contrast, its positional isomer, 5-quinolineboronic acid (5-QBA), does not exhibit this B-N interaction and instead forms a trigonal structure. nih.gov

For this compound, the presence of the fluorine atom at the 5-position is expected to significantly influence its crystal packing. The fluorine atom can participate in various non-covalent interactions, including hydrogen bonding (C-H···F) and halogen bonding, which would compete with or complement the interactions observed in unsubstituted quinolineboronic acids. The interplay between the boronic acid's propensity to form dimers or trimers through intermolecular dehydration and the directing effects of the fluoroquinoline scaffold would result in a complex and fascinating supramolecular architecture.

Table 1: Expected Key Crystallographic Parameters for this compound

| Parameter | Expected Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Provides basic symmetry information of the unit cell. |

| Space Group | Centrosymmetric or non-centrosymmetric | Dictates the overall symmetry of the crystal packing. |

| B-O Bond Lengths | ~1.35-1.38 Å | Typical for trigonal planar boronic acids. |

| C-B Bond Length | ~1.55-1.57 Å | Reflects the strength of the bond to the quinoline ring. |

| Intermolecular Interactions | O-H···O, O-H···N, C-H···F, π-π stacking | Key interactions governing the supramolecular assembly. |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose, offering high resolution and sensitivity.

The development of a robust HPLC method for this compound would involve careful selection of the stationary phase, mobile phase composition, and detector. Given the polar nature of the boronic acid group and the aromatic quinoline core, reversed-phase HPLC is a suitable approach.

A typical method would employ a C18 stationary phase, which provides excellent retention for aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). waters.comresearchgate.net The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the boronic acid group (pKa ~8-10) and any other ionizable functionalities in the molecule. At low pH, the boronic acid is neutral, leading to better retention on a C18 column. waters.com

Purity assessment is achieved by analyzing the chromatogram for the presence of any impurities. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity. Identification of impurities can be further facilitated by coupling the HPLC system to a mass spectrometer (LC-MS).

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of aromatic compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic conditions to suppress ionization of the boronic acid. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 254 nm and 320 nm | Quinoline systems are strongly UV-active. |

| Injection Volume | 10 µL | Standard injection volume. |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of this compound. The quinoline ring system is inherently chromophoric, and its absorption spectrum provides insights into the π-π* and n-π* electronic transitions.

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or acetonitrile, would be expected to exhibit characteristic absorption bands. The position and intensity of these bands are influenced by the substitution pattern on the quinoline ring. The fluorine atom at the 5-position and the boronic acid group at the 8-position will modulate the energy levels of the molecular orbitals involved in the electronic transitions.

Changes in the UV-Vis spectrum upon interaction with other molecules can be used for sensing applications. For example, the binding of the boronic acid moiety to diols, such as sugars, can lead to a change in the electronic environment of the quinoline chromophore, resulting in a shift in the absorption maximum (a chromogenic response). researchgate.net

Furthermore, studying the effect of pH on the UV-Vis spectrum can provide information about the pKa of the boronic acid and any other ionizable groups. The protonation or deprotonation of these groups alters the electronic distribution in the molecule, leading to observable spectral changes.

Table 3: Anticipated UV-Visible Absorption Data for this compound in Methanol

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |

| ~240-260 nm | High | π → π |

| ~310-330 nm | Moderate | π → π |

| ~340-360 nm | Low | n → π* |

Theoretical and Computational Investigations of 5 Fluoroquinolin 8 Yl Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. youtube.com For (5-Fluoroquinolin-8-yl)boronic acid, DFT calculations can predict a wide range of molecular characteristics, from reactivity to spectroscopic signatures. nih.govrsc.org Studies on related quinoline (B57606) and arylboronic acid derivatives frequently employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govnih.gov

DFT is instrumental in mapping the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state, facilitating chemical reactions. nih.gov

For this compound, the electron-withdrawing nature of the fluorine atom and the quinoline ring would be expected to lower the energy of both the HOMO and LUMO compared to a simpler phenylboronic acid. The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The LUMO is typically centered around the electron-deficient boron atom, indicating its susceptibility to nucleophilic attack, a key step in reactions like the Suzuki-Miyaura coupling.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile.

Table 1: Illustrative DFT-Predicted Electronic Properties This table presents hypothetical data based on typical values for similar aromatic boronic acids for illustrative purposes.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.63 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.27 | Measure of an atom's ability to attract shared electrons |

| Chemical Hardness (η) | 2.32 | Measure of resistance to change in electron configuration |

DFT calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. By calculating the second derivatives of the energy with respect to atomic displacements, one can simulate the vibrational (infrared and Raman) spectra of the molecule. nih.govresearchgate.net Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring vibrations, or the characteristic B-O-H bending of the boronic acid group. researchgate.net Comparing the computed spectrum with experimental data allows for a detailed assignment of the observed spectral bands. nih.gov For accuracy, calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and basis set deficiencies. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹¹B, ¹⁹F) can be simulated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values that can be correlated with experimental spectra, helping to assign specific resonances to individual atoms within the molecule and confirm its proposed structure.

The introduction of a fluorine atom at the C5 position of the quinoline ring significantly modulates the molecule's electronic properties. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the acidity of the boronic acid group compared to its non-fluorinated analog. nih.gov An increase in acidity is crucial as it can influence the compound's interaction with biological targets and its reactivity in catalytic cycles. nih.gov

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. researchgate.net Quinoline derivatives are known scaffolds for a wide range of biologically active compounds, including inhibitors of kinases, reverse transcriptase, and lactate (B86563) dehydrogenase. mdpi.comnih.govscirp.orgtubitak.gov.tr Molecular docking simulations of this compound can be used to explore its potential as an inhibitor for various enzymes.

In a typical docking study, the boronic acid would be placed into the active site of a target protein (e.g., a serine protease or a kinase). The simulation then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score. nih.gov Boronic acids are known to form reversible covalent bonds with the hydroxyl group of serine residues in enzyme active sites. tubitak.gov.tr Docking can predict the feasibility of such interactions, as well as other non-covalent interactions like:

Hydrogen bonding: Between the boronic acid's -OH groups and polar amino acid residues.

π-π stacking: Between the quinoline ring system and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic interactions: Involving the aromatic core of the molecule.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. mdpi.com

Mechanistic Elucidation of Catalyzed Reactions (e.g., Suzuki-Miyaura, Aminative Coupling)

This compound is a key building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.gov This reaction forms a new carbon-carbon bond between the quinoline core and another aryl or vinyl group. Computational chemistry can elucidate the detailed mechanism of this catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: scirp.org

Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The organoboronic acid (in this case, this compound) is activated by a base, forming a boronate species [-B(OH)₃]⁻. This activated species then transfers its organic group (the 5-fluoroquinolin-8-yl moiety) to the Pd(II) complex, displacing the halide. The exact mechanism of transmetalation can be complex, but it is the crucial step where the boronic acid enters the cycle. mit.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. scirp.org

DFT calculations can model the transition states and intermediates for each of these steps, providing activation energies and reaction enthalpies. This allows chemists to understand rate-limiting steps, the role of ligands on the palladium catalyst, and the effect of substituents like the fluorine atom on reaction efficiency. acs.org Similar computational approaches can be applied to understand the mechanisms of other reactions, such as aminative couplings, where a C-N bond is formed.

Quantum Chemical Topology Approaches (e.g., NBO, AIM) for Bonding Analysis

While DFT provides information about molecular orbitals that are often delocalized over the entire molecule, methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) offer a more intuitive, localized picture of chemical bonding that aligns with classical Lewis structures. uni-muenchen.dewisc.edu

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals. numberanalytics.com For this compound, an NBO analysis would provide a detailed description of:

The nature of the C8-B bond, including its polarization and hybrid composition.

The lone pairs on the quinoline nitrogen, the boronic acid oxygens, and the fluorine atom. acs.org